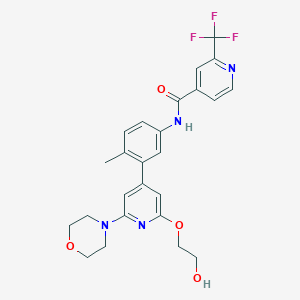

LXH254

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LXH254, also known as naporafenib, is a novel compound developed as a selective inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various human cancers. Unlike traditional RAF inhibitors, LXH254 exhibits a unique selectivity profile, potently inhibiting BRAF and CRAF while sparing ARAF. This selectivity is particularly significant because ARAF has been associated with resistance mechanisms in RAS-mutant tumors. LXH254's design aims to minimize paradoxical activation of the MAPK pathway, a common issue with other RAF inhibitors, thereby enhancing its therapeutic potential in treating tumors driven by BRAF or NRAS mutations .

Naporafenib acts by inhibiting RAF kinases, specifically targeting all three isoforms (CRAF, BRAF, and RAF1) within the RAS/RAF/MEK/ERK signaling pathway []. This pathway is critical for cell growth and proliferation. By inhibiting RAF kinases, Naporafenib disrupts this pathway, potentially leading to the suppression of tumor cell growth [].

Promising Results in NRAS-Mutant Melanoma

Current research primarily focuses on Naporafenib's potential in treating NRAS-mutant melanoma. NRAS mutations are less common than BRAF mutations, but they still represent a significant portion of melanoma cases with limited treatment options. Studies have shown promising results for Naporafenib in combination with other targeted therapies for this specific type of melanoma:

- Phase Ib study: A combined study investigated the safety and efficacy of Naporafenib in combination with Trametinib, another targeted therapy, in patients with NRAS-mutant melanoma. The study showed encouraging results, with an objective response rate (percentage of patients experiencing tumor shrinkage) of 46.7% and a median progression-free survival (time until the disease worsens) of 10.1 months [].

- Fast Track Designation: Based on these promising early findings, the US Food and Drug Administration (FDA) granted Fast Track designation to Naporafenib in combination with Trametinib for treating advanced NRAS-mutant melanoma in patients who have progressed on or are intolerant to other therapies []. This designation aims to expedite the development and review process for drugs with potential to address unmet medical needs.

Ongoing Research and Future Directions

Research on Naporafenib continues to explore its potential applications in various aspects:

- Combination therapies: Ongoing studies are investigating Naporafenib in combination with other targeted therapies and immunotherapies to potentially improve treatment outcomes for NRAS-mutant melanoma [].

- Identifying optimal dosing and treatment regimens: Determining the most effective and well-tolerated dose and treatment schedule for Naporafenib is crucial for maximizing its therapeutic benefits while minimizing side effects.

- Understanding mechanisms of resistance: Research is ongoing to understand how cancer cells develop resistance to Naporafenib, which is essential for developing strategies to overcome this challenge and improve long-term treatment success.

LXH254's mechanism of action involves the inhibition of BRAF and CRAF kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition disrupts the MAPK signaling cascade, which is crucial for cell proliferation and survival in cancer cells. In biochemical assays, LXH254 demonstrated a significant reduction in the phosphorylation of MEK and ERK in cell lines harboring BRAF mutations, indicating effective blockade of the pathway .

The synthesis of LXH254 involves several steps that include the formation of key intermediates followed by final cyclization reactions. The compound's synthesis has been optimized to ensure high yields and purity. For instance, one method reported a yield of 20.9% when reacting LXH254 with specific reagents to form derivatives suitable for further biological testing . The detailed synthetic route typically includes:

- Formation of Key Intermediates: Utilizing various

LXH254 is primarily being explored for its applications in oncology, particularly for treating cancers driven by mutations in BRAF or NRAS genes. Its ability to selectively inhibit BRAF and CRAF without affecting ARAF makes it a promising candidate for combination therapies with other agents targeting downstream effectors like MEK or ERK. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with advanced solid tumors exhibiting alterations in the MAPK pathway .

Interaction studies have demonstrated that LXH254 can modulate various cellular pathways through its selective inhibition profile. Notably, it has been shown to cause paradoxical activation of MAPK signaling in certain contexts where ARAF is present, emphasizing the complexity of signaling networks involved in tumor biology. The compound's interactions with other signaling molecules are being studied to better understand its potential synergies or antagonisms when used alongside other cancer therapies .

Several compounds share structural or functional similarities with LXH254, particularly within the class of RAF inhibitors. Here are some notable examples:

| Compound Name | Selectivity Profile | Unique Features |

|---|---|---|

| RAF709 | Selective for BRAF/CRAF | Developed to minimize paradoxical activation |

| LY3009120 | Pan-RAF inhibitor | Broad-spectrum activity across RAF isoforms |

| Belvarafenib | Pan-RAF inhibitor | Designed for use in tumors with various RAF mutations |

| Lifirafenib | Selective for BRAF/CRAF | Focused on solid tumors with specific mutations |

LXH254 stands out due to its significant selectivity for BRAF and CRAF while largely sparing ARAF, which may reduce side effects associated with traditional RAF inhibitors and improve therapeutic outcomes in specific patient populations .

The retrosynthetic analysis of LXH254 reveals a convergent synthetic strategy centered around the formation of key heterocyclic intermediates and their subsequent coupling. The target molecule can be deconstructed into three main structural components: the 2-(trifluoromethyl)isonicotinamide moiety, the substituted pyridine core bearing morpholine and hydroxyethoxy substituents, and the methylated aniline linker [1].

The strategic disconnection identifies the amide bond formation as the final synthetic step, connecting the carboxylic acid derivative with the substituted aniline. The morpholine-substituted pyridine core emerges as a key intermediate that can be accessed through nucleophilic aromatic substitution reactions on difluoropyridine precursors. The trifluoromethyl group provides both synthetic challenges and opportunities, requiring specialized methodologies for its installation while contributing significantly to the compound's biological activity [1].

Synthetic Routes and Methodologies

Primary Synthetic Route

The synthesis of LXH254 follows a well-defined pathway utilizing successive Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. The preparation begins with commercial aryl- and pyridyl-nitro compounds, specifically intermediates 25 and 26, which undergo Suzuki-Miyaura coupling with (2,6-difluoropyridin-4-yl)boronic acid [1].

Following the cross-coupling reaction, nucleophilic aromatic substitution with morpholine introduces the morpholine substituent at the 6-position of the pyridine ring. Subsequent hydrogenation reduces the nitro group to the corresponding aniline, providing the key intermediate for further functionalization. The introduction of the ethylene glycol side chain at the 2-position of the pyridine occurs through another nucleophilic aromatic substitution reaction, followed by coupling of the anilines with carboxylic acids to yield compounds 13-15 upon high-performance liquid chromatography purification [1].

Optimized Scale-Up Route

For larger quantities required for in vivo studies, an optimized synthetic route was developed utilizing direct Suzuki-Miyaura coupling of 3-bromo-4-methylaniline with the previously utilized boronic ester. This approach employs the palladium-XPhos precatalyst system, which provides enhanced efficiency for the cross-coupling transformation [1].

The morpholine and ethylene glycol moieties are installed through successive nucleophilic aromatic substitution reactions, providing the aniline intermediate 35. The final step involves coupling of the aniline with 2-(trifluoromethyl)isonicotinic acid, followed by in situ acidic deprotection of the glycolic tetrahydropyranyl protecting group to afford LXH254 in high yield [1].

Trifluoromethyl Pyridine Synthesis

The synthesis of 2-(trifluoromethyl)isonicotinamide derivatives involves specialized methodologies for trifluoromethyl group installation. Current approaches include chlorine/fluorine exchange using trichloromethylpyridine derivatives, construction of the pyridine ring from trifluoromethyl-containing building blocks, or direct introduction using trifluoromethyl active species such as trifluoromethyl copper reagents [2].

The most commonly utilized methods focus on the first two approaches, as they provide better control over regioselectivity and functional group tolerance. The direct trifluoromethylation approach using electrophilic trifluoromethylating agents has shown promise for late-stage functionalization of pyridine scaffolds [3] [4].

Key Intermediates and Reaction Mechanisms

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling reaction represents a critical transformation in the LXH254 synthesis, facilitating the formation of carbon-carbon bonds between the aryl halide and boronic acid components. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the boronic acid derivative in the presence of base [5].

The mechanism proceeds through a palladium(II) intermediate that undergoes reductive elimination to form the desired biaryl product while regenerating the palladium(0) catalyst. The success of this transformation depends critically on the choice of ligand, base, and solvent system. For pyridine-containing substrates, specialized conditions are often required due to the potential for catalyst deactivation through nitrogen coordination [6].

Nucleophilic Aromatic Substitution Mechanisms

The installation of morpholine and ethylene glycol substituents occurs through nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings. The mechanism involves nucleophilic attack at the electron-deficient carbon center, forming a Meisenheimer complex intermediate, followed by elimination of the fluoride leaving group [7].

The reactivity of the difluoropyridine substrate toward nucleophilic substitution is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl substituent. The regioselectivity of these reactions is governed by the relative electrophilicity of the different positions, with the 6-position typically showing higher reactivity toward nucleophilic attack [8].

Amide Bond Formation

The final coupling step involves standard amide bond formation between the carboxylic acid and aniline components. This transformation typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of suitable bases [1].

The mechanism involves activation of the carboxylic acid through formation of an active ester intermediate, followed by nucleophilic attack by the aniline to form the desired amide bond. The efficiency of this transformation depends on the electronic properties of both coupling partners and the choice of activation method.

Structure-Activity Relationship in Design

F595 Hydrogen Bonding Interaction

A critical design element in LXH254 involves the formation of a specific hydrogen bonding interaction with the F595 residue in the BRAF kinase active site. Structural analysis revealed that the hydroxyl group of the ethylene glycol moiety forms a strong hydrogen bond to the carbonyl oxygen of F595, with a distance of 2.6 Å and an approach angle of 120° [1].

This interaction represents a unique binding mode among type II RAF inhibitors and contributes significantly to the compound's potency. The structure-activity relationship studies demonstrated that compounds bearing the amino-ethanol side chain (compound 12) showed a 33-fold improvement in cellular activity compared to analogues lacking this interaction (compound 11), despite having slightly lower permeability [1].

Electronic Optimization Strategy

The progression from amino-ethanol to ethylene glycol side chains was driven by the need to address cytochrome P450 3A4 time-dependent inhibition (TDI) issues. All pyridine analogues bearing amino-ethanol side chains exhibited high risk for TDI (kobs > 0.03), which was attributed to the electron-rich bis-amino pyridine functionality [1].

The strategy of replacing nitrogen with oxygen in the side chain successfully reduced the electron density of the pyridine ring, resulting in LXH254 showing low risk for CYP3A4 TDI (kobs = 0.01) while maintaining the critical F595 hydrogen bond interaction. This modification provided the optimal balance of absorption, distribution, metabolism, and excretion properties with good cellular potency [1].

Kinase Selectivity Profile

LXH254 demonstrates remarkable kinase selectivity, with greater than 98% on-target binding to BRAF, BRAF V600E, and CRAF at 1 μM concentration when evaluated against a panel of 456 kinases. The selectivity score S(35) = 0.025 represents an extremely high level of selectivity relative to other type II RAF inhibitors [1].

The paralog selectivity profile shows potent inhibition of BRAF (IC50 = 0.2 nM) and CRAF (IC50 = 0.07 nM) while demonstrating reduced activity against ARAF (IC50 = 6.4 nM). This selectivity pattern contributes to the compound's ability to inhibit dimerized BRAF and CRAF while largely sparing ARAF, which may provide therapeutic advantages in specific genetic contexts [9] [10].

Scale-up Considerations and Challenges

Process Optimization Requirements

The scale-up production of LXH254 presents several technical challenges related to process optimization and reproducibility. The Suzuki-Miyaura coupling reactions require careful control of reaction parameters including temperature, catalyst loading, base selection, and solvent composition to maintain consistent yields at larger scales [11].

Particular attention must be paid to the handling of pyridine boronic acid derivatives, which are known to be prone to hydrolysis and deborylation under aqueous conditions. The use of anhydrous conditions and careful control of reaction atmosphere becomes critical for maintaining reaction efficiency during scale-up operations [6].

Catalyst and Reagent Considerations

The palladium-catalyzed transformations in the LXH254 synthesis require specialized catalyst systems that maintain activity at reduced loadings for economic viability. The XPhos precatalyst system employed in the optimized route provides enhanced stability and activity compared to traditional palladium sources, but requires careful handling and storage considerations [1].

The morpholine nucleophile and ethylene glycol derivatives used in the nucleophilic aromatic substitution reactions must be of high purity to prevent side reactions that could complicate product isolation and purification. The reaction conditions must be optimized to minimize competing reactions such as elimination or rearrangement processes.

Purification and Isolation Challenges

The purification of LXH254 and its intermediates requires specialized techniques due to the compound's physicochemical properties. The high lipophilicity (log P > 3) and moderate aqueous solubility (2 μg/mL for crystalline form) necessitate the development of alternative formulation approaches for bioavailability enhancement [1].

The development of an amorphous solid dispersion formulation was required to increase oral bioavailability, involving the combination of drug substance with stabilizing polymers under high thermomechanical stress followed by cooling and milling operations. This formulation approach presents additional scale-up challenges related to equipment design and process control [1].

Green Chemistry Approaches

Solvent Selection and Optimization

The implementation of green chemistry principles in LXH254 synthesis focuses on solvent selection and reaction optimization to minimize environmental impact. The Suzuki-Miyaura coupling reactions can benefit from the use of aqueous or mixed aqueous-organic solvent systems, which reduce the need for anhydrous organic solvents [12].

Water-miscible solvents such as acetonitrile and dimethylformamide can be replaced with more environmentally benign alternatives including ethanol, isopropanol, or water-ethanol mixtures. The optimization of reaction conditions to enable the use of these greener solvents requires careful adjustment of catalyst systems and reaction temperatures [13].

Catalyst Recovery and Recycling

The implementation of catalyst recovery and recycling protocols represents a significant opportunity for improving the sustainability of LXH254 synthesis. Heterogeneous palladium catalysts or immobilized catalyst systems can facilitate catalyst recovery through simple filtration or centrifugation operations [14].

The development of continuous flow processes for key transformations such as the Suzuki-Miyaura coupling can improve reaction efficiency while enabling better control of reaction parameters and reducing waste generation. Flow chemistry approaches also facilitate the implementation of telescoped reaction sequences that minimize isolation and purification steps [15].

Waste Minimization Strategies

Atom economy considerations play an important role in optimizing the LXH254 synthetic route for minimal waste generation. The use of protecting group strategies should be minimized where possible, and when necessary, protecting groups should be selected based on their ease of removal and the environmental impact of the deprotection conditions [16].

The development of one-pot or telescoped reaction sequences can significantly reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. For example, the sequential Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions could potentially be combined into a single operation under carefully optimized conditions [1].